Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-
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Overview
Description
Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of both chloromethyl and trifluoromethyl groups enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions, condensation reactions, and oxidative coupling . For instance, a common synthetic route includes the reaction of 2-aminopyridine with α-haloketones under basic conditions to form the imidazo[1,2-a]pyridine core
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine derivatives often employs scalable methods such as continuous flow synthesis and catalytic processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine core can yield different hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include azido, thiol, and hydroxyl derivatives, which can further undergo additional transformations to yield complex molecules .
Scientific Research Applications
Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the chloromethyl and trifluoromethyl groups.
Imidazo[1,5-a]pyridine: Another heterocyclic compound with a different ring fusion pattern.
Imidazo[1,2-a]pyrazine: A related compound with a pyrazine ring instead of a pyridine ring.
Uniqueness: Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)- is unique due to the presence of both chloromethyl and trifluoromethyl groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable scaffold for the development of novel compounds with specific biological and industrial applications .
Properties
Molecular Formula |
C9H6ClF3N2 |
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Molecular Weight |
234.60 g/mol |
IUPAC Name |
2-(chloromethyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H6ClF3N2/c10-4-6-5-15-3-1-2-7(8(15)14-6)9(11,12)13/h1-3,5H,4H2 |
InChI Key |
DAGVTMLBIIBFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(F)(F)F)CCl |
Origin of Product |
United States |
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